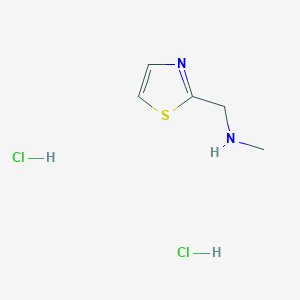

N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride

Descripción general

Descripción

“N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 2103398-78-1 . It has a molecular weight of 201.12 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8N2S.2ClH/c1-6-4-5-7-2-3-8-5;;/h2-3,6H,4H2,1H3;2*1H . This indicates that the compound has a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Physical and Chemical Properties Analysis

“this compound” is a solid compound . It should be stored at a temperature of -20°C .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride is used in the synthesis of various novel compounds. For instance, Vishwanathan and Gurupadayya (2014) synthesized a series of novel oxadiazole derivatives from benzimidazole, involving this compound in the process. These synthesized analogues were characterized by various spectral data (Vishwanathan & Gurupadayya, 2014).

Dyeing Performance

- In another study, Malik et al. (2018) synthesized thiadiazole derivatives, using a similar compound in the reaction process. They explored the dyeing performance of these derivatives on nylon fabric, which was assessed and characterized by various methods (Malik, Patel, Tailor, & Patel, 2018).

Medicinal Chemistry

- The compound has been used in the synthesis of other molecules with potential medicinal applications. For example, Wei Qun-chao (2013) designed and synthesized a compound based on a dipeptidyl peptidase IV inhibitor, aiming to prolong its half-life while maintaining hypoglycemic activity. This synthesis involved a similar compound in its process (Wei Qun-chao, 2013).

Corrosion Inhibition

- Yadav, Sarkar, and Purkait (2015) studied amino acid compounds, including a derivative similar to this compound, as corrosion inhibitors for steel in acidic solutions. Their study included potentiodynamic polarization and electrochemical impedance spectroscopy techniques (Yadav, Sarkar, & Purkait, 2015).

Antimicrobial Activities

- Barot, Manna, and Ghate (2017) synthesized a series of benzimidazole derivatives, including compounds structurally related to this compound. These compounds were evaluated for antibacterial and antifungal activities (Barot, Manna, & Ghate, 2017).

Photocytotoxicity and Cellular Imaging

- Basu et al. (2014) investigated iron(III) complexes involving a similar compound for their photocytotoxic properties in red light. These complexes showed potential for cellular imaging and generated reactive oxygen species in various cell lines (Basu et al., 2014).

Safety and Hazards

Mecanismo De Acción

Target of Action

Thiazole derivatives have been known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives, in general, are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to induce apoptosis in certain cell types .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Some thiazole derivatives have been found to induce apoptosis in certain cell types .

Action Environment

Análisis Bioquímico

Biochemical Properties

Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Thiazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

N-methyl-1-(1,3-thiazol-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.2ClH/c1-6-4-5-7-2-3-8-5;;/h2-3,6H,4H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHCLJKOUGTJIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC=CS1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

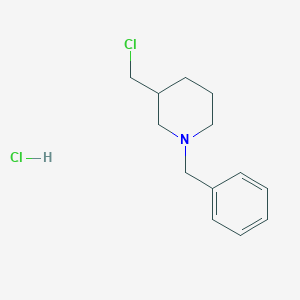

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/structure/B3115568.png)

![tert-butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride](/img/structure/B3115588.png)

![(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid](/img/structure/B3115600.png)